2-Bromo-6-chloro-3-methylpyridine
Overview
Description
2-Bromo-6-chloro-3-methylpyridine is a halogenated pyridine derivative It is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on a pyridine ring, along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-6-chloro-3-methylpyridine can be synthesized through several methods. One common approach involves the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-chloro-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Bromo-6-chloro-3-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: The compound is utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-3-methylpyridine depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. The presence of halogen atoms makes it a versatile compound for further functionalization through substitution or coupling reactions.
Comparison with Similar Compounds
2-Bromo-6-methylpyridine: Lacks the chlorine substituent, making it less versatile for certain reactions.
3-Bromo-6-chloro-2-methylpyridine: Similar structure but with different substitution pattern, affecting its reactivity.
Uniqueness: 2-Bromo-6-chloro-3-methylpyridine’s unique combination of bromine, chlorine, and methyl substituents provides distinct reactivity and makes it a valuable compound for various synthetic applications.
Properties
IUPAC Name |
2-bromo-6-chloro-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUAZVCUPGVDPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697210 | |
Record name | 2-Bromo-6-chloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867377-03-5 | |
Record name | 2-Bromo-6-chloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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